molecular formula C13H8F3N3O2S B11053394 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol

5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol

Cat. No.: B11053394
M. Wt: 327.28 g/mol
InChI Key: VHXGONJNRPYQNB-UHFFFAOYSA-N
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Description

5-(2-FURYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using furyl halides.

    Attachment of the Trifluoromethoxy Phenyl Group: This step involves the use of trifluoromethoxy benzene derivatives in a coupling reaction.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the furyl or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Pharmaceuticals: Potential therapeutic agent for various diseases.

    Drug Development: Used in the development of new drugs.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the trifluoromethoxy group.

    4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOLE: Lacks the furyl group.

    5-(2-FURYL)-4-[4-(METHOXY)PHENYL]-4H-1,2,4-TRIAZOLE: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both the furyl and trifluoromethoxy phenyl groups in 5-(2-FURYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F3N3O2S

Molecular Weight

327.28 g/mol

IUPAC Name

3-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)21-9-5-3-8(4-6-9)19-11(17-18-12(19)22)10-2-1-7-20-10/h1-7H,(H,18,22)

InChI Key

VHXGONJNRPYQNB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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